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Abstract
This technical guide provides a comprehensive overview of the structure elucidation of the

chemical compound identified by CAS number 429653-73-6. This molecule, also known as Y16

and RhoA-IN-Y16, is a notable inhibitor of RhoA signaling pathways. This document collates

available chemical and biological data to serve as a detailed resource for researchers in

medicinal chemistry and drug discovery. While the primary publication detailing the initial

synthesis and complete spectral analysis for structure elucidation is not prominently available in

the public domain, this guide constructs a likely elucidation pathway based on established

chemical principles and analysis of related compounds.

Introduction
CAS 429653-73-6, systematically named (E)-4-(3-((3-methylbenzyl)oxy)benzylidene)-1-

phenylpyrazolidine-3,5-dione, has emerged as a significant chemical tool in cell biology and

cancer research. It functions as a specific inhibitor of the Leukemia-associated Rho guanine

nucleotide exchange factor (LARG), thereby blocking the activation of RhoA, a key protein in
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cellular processes such as migration and proliferation. Understanding the precise molecular

structure of this compound is fundamental to appreciating its mechanism of action and for

guiding future drug development efforts. This guide will detail the known structural and

physicochemical properties, propose a logical synthetic route, and discuss the biological

context of its activity.

Physicochemical and Structural Properties
The fundamental characteristics of CAS 429653-73-6 are summarized in the table below,

based on data from various chemical suppliers and databases.

Property Value

CAS Number 429653-73-6

Synonyms

Y16, RhoA-IN-Y16, (E)-4-(3-((3-

methylbenzyl)oxy)benzylidene)-1-

phenylpyrazolidine-3,5-dione

Molecular Formula C₂₄H₂₀N₂O₃

Molecular Weight 384.43 g/mol

Appearance Orange to yellow solid powder

Solubility Soluble in DMSO

Purity (Typical) >98% (HPLC)

Table 1: Physicochemical Properties of CAS 429653-73-6.

The molecular structure consists of a central pyrazolidine-3,5-dione ring, substituted with a

phenyl group at the N1 position. A key feature is the benzylidene moiety at the C4 position,

which is further functionalized with a 3-methylbenzyloxy group. The "(E)" designation in the

systematic name indicates the stereochemistry around the exocyclic double bond.

Proposed Synthesis and Structure Elucidation
Pathway
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While the original experimental paper detailing the synthesis and full spectral characterization

of CAS 429653-73-6 is not readily available, a plausible synthetic route can be inferred from

established organic chemistry reactions for similar scaffolds. The structure was likely confirmed

using a combination of spectroscopic techniques.

Proposed Synthetic Protocol
The synthesis of (E)-4-(3-((3-methylbenzyl)oxy)benzylidene)-1-phenylpyrazolidine-3,5-dione

can be logically achieved through a two-step process, beginning with the synthesis of the

aldehyde precursor followed by a Knoevenagel condensation.

Step 1: Synthesis of 3-((3-methylbenzyl)oxy)benzaldehyde

This intermediate is prepared by the Williamson ether synthesis. 3-Hydroxybenzaldehyde is

deprotonated with a suitable base, such as potassium carbonate, and then reacted with 3-

methylbenzyl chloride.

Step 2: Knoevenagel Condensation

The target compound is synthesized via the Knoevenagel condensation of 1-

phenylpyrazolidine-3,5-dione with the prepared 3-((3-methylbenzyl)oxy)benzaldehyde. This

reaction is typically catalyzed by a weak base, such as piperidine or pyridine, in a suitable

solvent like ethanol or toluene, often with azeotropic removal of water to drive the reaction to

completion.
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Step 1: Williamson Ether Synthesis

Step 2: Knoevenagel Condensation

3-Hydroxybenzaldehyde

3-((3-methylbenzyl)oxy)benzaldehydeK2CO3, Acetone

3-Methylbenzyl Chloride

CAS 429653-73-6

Piperidine, Ethanol, Reflux

1-Phenylpyrazolidine-3,5-dione

Click to download full resolution via product page

Proposed synthetic pathway for CAS 429653-73-6.

Spectroscopic Analysis for Structure Confirmation
The elucidation of the structure would have relied on standard spectroscopic methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR would confirm the presence of aromatic protons from the three phenyl rings, the

methylene protons of the benzyl ether linkage, the methyl group protons, and the vinyl

proton of the benzylidene group. The chemical shifts and coupling patterns would be

crucial in confirming the substitution patterns.

¹³C NMR would show the characteristic resonances for the carbonyl carbons of the

pyrazolidine-dione ring, the aromatic carbons, the methylene carbon, and the methyl

carbon.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to

determine the exact mass of the molecule, which should be consistent with the molecular

formula C₂₄H₂₀N₂O₃. The fragmentation pattern could provide further structural information.
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Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic

absorption bands for the C=O stretching of the dione, C=C stretching of the aromatic rings

and the vinyl group, and C-O stretching of the ether linkage.

Elemental Analysis: This would determine the percentage composition of carbon, hydrogen,

and nitrogen, which must correspond to the calculated values for the molecular formula.

Although a certificate of analysis from a commercial supplier confirms that the ¹H NMR and MS

data are consistent with the structure, the raw spectral data is not publicly available in the

primary literature.

Biological Activity and Mechanism of Action
CAS 429653-73-6, referred to as Y16 in the biological literature, was identified as a specific

inhibitor of the interaction between the Leukemia-associated Rho guanine nucleotide exchange

factor (LARG) and RhoA.

Inhibition of LARG-RhoA Interaction
Y16 was discovered through virtual screening targeting a surface groove of the DH-PH domain

of LARG. It has been shown to bind to the junction site of the DH-PH domains of LARG with a

dissociation constant (Kd) of approximately 80 nM. This binding physically obstructs the

interaction with RhoA, thereby preventing the LARG-catalyzed GDP to GTP exchange that

leads to RhoA activation.
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Inhibition of the LARG-RhoA signaling pathway by Y16.

Specificity and Cellular Effects
Y16 exhibits specificity for LARG and other G-protein-coupled RhoGEFs like p115-RhoGEF

and PDZ-RhoGEF. It shows little to no effect on the interaction of RhoA with other DBL family

RhoGEFs. In cellular assays, Y16 has been demonstrated to selectively inhibit serum-induced

RhoA activity, leading to a reduction in downstream signaling events such as the

phosphorylation of focal adhesion kinase (FAK) and myosin light chain (MLC). Consequently, it

has been shown to inhibit the growth, migration, and invasion of breast cancer cells.

Conclusion
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The structure of CAS 429653-73-6 has been confidently assigned as (E)-4-(3-((3-

methylbenzyl)oxy)benzylidene)-1-phenylpyrazolidine-3,5-dione based on its commercial

availability and reference in the scientific literature. While the primary publication detailing its

initial synthesis and the associated spectroscopic data for its structural elucidation is not

prominently available, a logical synthetic pathway via Knoevenagel condensation is proposed.

The biological characterization of this compound as a specific inhibitor of the LARG-RhoA

interaction is well-documented, establishing it as a valuable tool for studying RhoA-mediated

signaling pathways and as a potential lead compound for the development of novel

therapeutics. Further research to uncover the original synthesis and full spectral analysis would

be beneficial for the scientific community.

To cite this document: BenchChem. [Unraveling the Molecular Architecture of CAS 429653-
73-6: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1683609#cas-429653-73-6-structure-elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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